molecular formula C13H23NO B2918687 N-(4-Cyclohexylbutan-2-yl)prop-2-enamide CAS No. 2305414-35-9

N-(4-Cyclohexylbutan-2-yl)prop-2-enamide

Cat. No.: B2918687
CAS No.: 2305414-35-9
M. Wt: 209.333
InChI Key: XETNJOIAJZDLQE-UHFFFAOYSA-N
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Description

N-(4-Cyclohexylbutan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a butan-2-yl chain, further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction involves the coupling of 4-octyloxyaniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide under ambient conditions for approximately 20 hours . The reaction proceeds smoothly at room temperature, yielding the desired product in good yield.

Industrial Production Methods: While specific industrial production methods for N-(4-Cyclohexylbutan-2-yl)prop-2-enamide are not well-documented, the Ugi reaction provides a scalable and efficient route for its synthesis. The reaction’s mild conditions and high yields make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form saturated amides, where the alkene group is hydrogenated.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Epoxides and diols: from oxidation.

    Saturated amides: from reduction.

    Substituted amides: from nucleophilic substitution.

Scientific Research Applications

N-(4-Cyclohexylbutan-2-yl)prop-2-enamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide is unique due to its specific cyclohexylbutan-2-yl chain, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced gelation properties and potential antimicrobial activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-cyclohexylbutan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3,11-12H,1,4-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETNJOIAJZDLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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